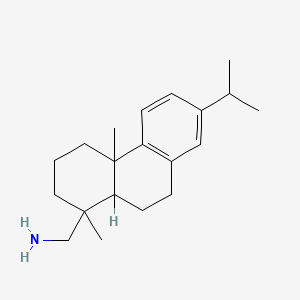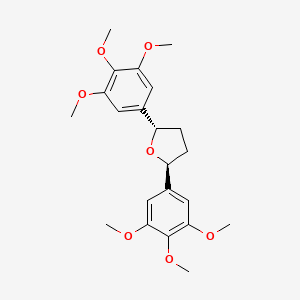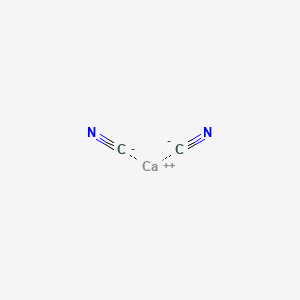
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ was first described by Pictet and Spengler in 1911, involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with hydroxy groups at the 4, 6, and 7 positions and methyl groups at the 1 and 2 positions .Chemical Reactions Analysis
The chemical reactions involving THIQs typically involve the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction was first described by Pictet and Spengler in 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline, as part of the isoquinoline family, has been studied for its structural and spectroscopic characteristics. A study on a related compound, N-Methylisosalsoline, derived from Hammada scoparia leaves, involved the use of NMR spectroscopy and X-ray crystallographic techniques to characterize its structure, demonstrating the importance of these methods in analyzing isoquinoline derivatives (Jarraya et al., 2008).
Role in Neuroscience
Isoquinolines, including 1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline, have been identified in human brains, both in normal and parkinsonian conditions. Their presence and structural similarity to neurotoxic compounds such as MPTP (which produces Parkinson's disease) highlight their potential significance in neurological research (Niwa et al., 1991).
Pharmacological Properties
Research has explored the synthesis and pharmacological properties of isoquinoline alkaloids, including their local anesthetic activity, toxicity, and therapeutic potential. One study conducted in vivo and in silico evaluations on synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, showing promising results in local anesthesia and acute toxicity tests, suggesting the potential of these compounds in medicinal applications (Azamatov et al., 2023).
Chemical Synthesis and Derivatives
The chemical synthesis of isoquinoline derivatives, including 1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline, is an area of significant interest. Studies have focused on developing novel synthesis methods and exploring the properties of various derivatives. For instance, the work on dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines illustrates the ongoing efforts to explore new synthetic pathways and potential applications of these compounds (White & Baker, 1990).
Antifungal Activity
Investigations into the structural and electronic properties of N-hydroxyamide derivatives of isoquinolines, including their antifungal activity, underscore the biomedical potential of these compounds. A study using X-ray crystallography and quantum chemical modeling on a compound with a similar tetrahydroisoquinoline structure revealed insights into its antifungal properties (Davydov et al., 2019).
Analgesic and Anti-Inflammatory Effects
Research on the analgesic and anti-inflammatory effects of isoquinoline derivatives also contributes to the understanding of their potential therapeutic uses. A study focusing on 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride demonstrated its efficacy in reducing inflammation and pain, suggesting its applicability in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZCADDNXVAAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956970 | |
| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
35589-37-8 | |
| Record name | MA 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 1,4'-bipiperidine-1'-carboxylate](/img/structure/B1213860.png)









![4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1213875.png)
![3-[(2-Hydroxyethyl)thio]-1-propanol](/img/structure/B1213876.png)